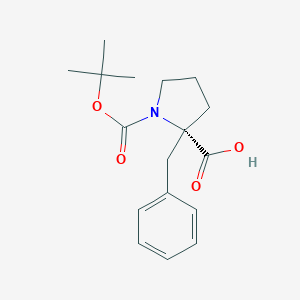

Boc-(S)-alpha-benzyl-proline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUNPRGYFCIXSM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426192 | |

| Record name | 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-61-3 | |

| Record name | 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(S)-alpha -benzyl-Pro-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Boc-(S)-alpha-benzyl-proline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-butoxycarbonyl-(S)-alpha-benzyl-proline (Boc-(S)-alpha-benzyl-proline). The information contained herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound in peptide synthesis and broader pharmaceutical research.

Core Physicochemical Properties

This compound is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl group at the alpha position. This structure imparts specific characteristics crucial for its application as a building block in the synthesis of peptides and other complex organic molecules.

Data Presentation

The quantitative physicochemical properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 706806-61-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₂₃NO₄ | [1][3][4][5] |

| Molecular Weight | 305.37 g/mol | [1][3][4] |

| Appearance | White powder | [1] |

| Melting Point | 146 °C | [2][6] |

| Optical Rotation | [a]D²⁵ = -147 ± 2º (c=1 in EtOH or MeOH) | [1] |

| Density | 1.193 g/cm³ (Predicted) | [2][6] |

| Boiling Point | 443.1 °C at 760 mmHg (Predicted) | [2][6] |

| Purity | ≥ 97.0% to ≥ 99% (HPLC) | [1][3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard analytical techniques for the characterization of Boc-protected amino acids.[7]

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a specific solvent.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[8]

-

The suspension is allowed to settle, and a known volume of the supernatant is carefully withdrawn using a filtered syringe.[8]

-

The filtered saturated solution is transferred to a pre-weighed vial.[8]

-

The solvent is evaporated from the vial, and the residue is dried to a constant weight.[8]

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

Optical Rotation Measurement

Objective: To measure the specific rotation of a solution of this compound, which is indicative of its stereochemical purity.

Methodology:

-

A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a specified solvent (e.g., ethanol or methanol) to a precise concentration (e.g., c=1 g/100 mL).[1]

-

A polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is placed in a polarimeter cell of a known path length.

-

The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 25 °C).

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Applications in Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[9] The Boc group provides temporary protection for the α-amino group, while benzyl-based groups can be used for the protection of side chains.[10]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a generalized workflow for a single coupling cycle in SPPS utilizing a Boc-protected amino acid like this compound.

This workflow demonstrates the iterative nature of SPPS, where the cycle of deprotection, neutralization, coupling, and washing is repeated to build the peptide chain. The use of this compound introduces a unique conformational constraint into the peptide, which can be critical for achieving the desired biological activity.[1] This compound is particularly noted for its application in the design of novel pharmaceuticals, including those targeting neurological disorders.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. yhs518.com [yhs518.com]

- 3. Boc-(S)-α-苄基-Pro-OH ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 706806-61-3 [chemicalbook.com]

- 5. cusabio.com [cusabio.com]

- 6. This compound CAS#: 706806-61-3 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 10. benchchem.com [benchchem.com]

Navigating the Solubility of Boc-(S)-alpha-benzyl-proline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Boc-(S)-alpha-benzyl-proline, a key building block in peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a typical experimental workflow where this compound is utilized.

Introduction to this compound

N-tert-Butoxycarbonyl-(S)-alpha-benzyl-proline is a protected amino acid derivative that plays a significant role in the synthesis of peptides and peptidomimetics. The Boc protecting group on the proline nitrogen enhances its stability and solubility in organic solvents, making it a versatile reagent in solid-phase peptide synthesis (SPPS). The presence of the alpha-benzyl group introduces a bulky, hydrophobic side chain, which can influence the conformational properties of the resulting peptides. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification, and formulation.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, by examining data for structurally similar compounds, an estimated solubility profile can be established. For instance, the parent compound, Boc-L-proline, is known to be soluble in various organic solvents.[1][2] Qualitative assessments of the closely related N-Benzyl-L-proline indicate it is slightly soluble in solvents like acetone, dichloromethane, and methanol.[3]

The following table summarizes the estimated and known solubility of this compound and related compounds in common organic solvents at ambient temperature. Researchers are strongly encouraged to determine the precise solubility for their specific applications experimentally.

| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Estimated/Known Solubility of this compound & Analogs |

| Polar Aprotic | Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | Soluble (based on Boc-L-proline data)[1] |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 7.2 | Soluble (based on Boc-L-proline data)[1] | |

| Acetonitrile (ACN) | Ethanenitrile | 5.8 | Likely Soluble to Sparingly Soluble | |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | Slightly Soluble (based on N-Benzyl-L-proline data)[3] |

| Chloroform | Trichloromethane | 4.1 | Likely Slightly Soluble | |

| Alcohols | Methanol (MeOH) | Methanol | 5.1 | Slightly Soluble (based on N-Benzyl-L-proline data)[3] |

| Ethanol (EtOH) | Ethanol | 4.3 | Soluble (based on Boc-L-proline data)[1] | |

| Isopropanol (IPA) | Propan-2-ol | 3.9 | Likely Soluble to Sparingly Soluble | |

| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | Likely Soluble to Sparingly Soluble |

| Diethyl Ether | Ethoxyethane | 2.8 | Likely Sparingly Soluble to Insoluble | |

| Ketones | Acetone | Propan-2-one | 5.1 | Slightly Soluble (based on N-Benzyl-L-proline data)[3] |

| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | Likely Soluble to Sparingly Soluble |

| Acids | Acetic Acid | Ethanoic acid | 6.2 | Soluble (based on Boc-L-proline data)[1] |

Experimental Protocol for Solubility Determination: The Gravimetric Method

A reliable and straightforward method for determining the solubility of a solid compound like this compound is the gravimetric method.[4][5] This protocol provides a step-by-step guide for its implementation.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the compound.

-

Once all the solvent has evaporated, place the vial in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the vial containing the dry solute.

-

-

Calculation of Solubility:

-

Mass of solute (m_solute): Subtract the initial weight of the empty evaporation vial from the final weight of the vial with the dried solute.

-

Mass of solvent (m_solvent): Subtract the mass of the solute from the mass of the saturated solution.

-

Solubility: Express the solubility in the desired units, for example:

-

g/100 g of solvent = (m_solute / m_solvent) * 100

-

mg/mL = (m_solute in mg) / (volume of saturated solution withdrawn in mL)

-

-

Application in Experimental Workflows: Solid-Phase Peptide Synthesis

This compound is frequently utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.[6][7][8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

An In-depth Technical Guide to the Spectral Data of Boc-(S)-alpha-benzyl-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-tert-butoxycarbonyl-(S)-alpha-benzyl-proline (Boc-(S)-alpha-benzyl-proline). This compound is a valuable building block in peptide synthesis and drug discovery. A thorough understanding of its spectral characteristics is essential for quality control, reaction monitoring, and structural confirmation.

Chemical Structure and Properties

-

Chemical Name: (S)-1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid

-

Molecular Weight: 305.37 g/mol [1]

Structure:

Spectral Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (Benzyl) | 7.20 - 7.40 | m | 5H |

| -CH- (α-proton) | 4.30 - 4.50 | dd | 1H |

| -CH₂- (Proline ring) | 3.30 - 3.60 | m | 2H |

| -CH₂- (Benzyl) | 2.80 - 3.20 | m | 2H |

| -CH₂- (Proline ring) | 1.80 - 2.20 | m | 4H |

| -C(CH₃)₃ (Boc) | 1.40 - 1.50 | s | 9H |

| -COOH | 9.0 - 12.0 | br s | 1H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O (Carboxyl) | 175 - 180 |

| C=O (Boc) | 154 - 156 |

| Aromatic (Benzyl, Quaternary) | 135 - 138 |

| Aromatic (Benzyl, CH) | 127 - 130 |

| C (α-carbon) | 65 - 70 |

| C (Proline ring, N-CH₂) | 46 - 49 |

| C (Benzyl, CH₂) | 38 - 42 |

| C (Proline ring, CH₂) | 28 - 35 |

| C (Proline ring, CH₂) | 22 - 26 |

| C (Boc, Quaternary) | 79 - 81 |

| C (Boc, CH₃) | 28 - 29 |

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Table 3: Predicted IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=O stretch (Boc urethane) | 1680 - 1700 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N stretch | 1160 - 1210 | Medium |

| C-O stretch | 1000 - 1300 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 306.17 |

| [M+Na]⁺ | 328.15 |

| [M-H]⁻ | 304.16 |

| [M-Boc+H]⁺ | 206.12 |

| [M-C₄H₈]⁺ (loss of isobutylene from Boc) | 250.11 |

During tandem mass spectrometry (MS/MS), characteristic fragmentation of the Boc group (neutral loss of isobutylene, 56 Da, or tert-butanol, 74 Da) and the benzyl group (neutral loss of toluene, 92 Da, or the benzyl radical, 91 Da) would be expected.[3]

Experimental Protocols

The following are general protocols for acquiring the spectral data for this compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak.

-

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode, or ammonium hydroxide (0.1%) for deprotonation in negative ion mode.

-

-

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 100-500).

-

-

MS/MS Data Acquisition:

-

Select the precursor ion of interest (e.g., [M+H]⁺) in the first mass analyzer.

-

Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting fragment ions in the second mass analyzer.

-

Workflow Diagram

The following diagram illustrates the general workflow for the spectral characterization of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

understanding the mechanism of chiral induction by Boc-(S)-alpha-benzyl-proline

An In-depth Technical Guide to the Mechanism of Chiral Induction by Boc-(S)-alpha-benzyl-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Proline and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity. The introduction of substituents onto the proline scaffold, such as an alpha-benzyl group, and the protection of the amine with a tert-butyloxycarbonyl (Boc) group, significantly modulate the catalyst's steric and electronic properties. This guide provides a detailed examination of the mechanism of chiral induction by this compound, focusing on the foundational principles of enamine catalysis and the specific role of the alpha-benzyl substituent in creating a highly organized transition state for stereocontrol. This document synthesizes mechanistic insights, quantitative data from analogous systems, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for professionals in chemical research and drug development.

Core Mechanism: Enamine Catalysis

The catalytic activity of proline and its derivatives in transformations such as aldol, Mannich, and Michael reactions proceeds through a well-established enamine catalytic cycle.[1][2] The secondary amine of the proline catalyst is crucial for this mechanism, which involves the following key steps:

-

Enamine Formation: The catalyst's secondary amine reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step activates the carbonyl compound, making its alpha-carbon a potent nucleophile.[3]

-

Stereoselective C-C Bond Formation: The chiral environment of the catalyst directs the attack of the enamine onto an electrophile (e.g., an aldehyde). The proline backbone, along with any substituents, creates a rigid transition state that favors one facial approach over the other, thus inducing asymmetry.[4]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.[3]

The carboxylic acid moiety of proline plays a critical role by acting as a proton shuttle and stabilizing the transition state through hydrogen bonding.[2] When the amine is protected with a Boc group, as in this compound, the carboxylic acid is typically activated and coupled to other molecular fragments to create more complex, often C2-symmetric or bifunctional, catalysts.[1][4] For the direct catalytic use of the N-Boc amino acid itself, the carboxylic acid can still participate in organizing the transition state.

Caption: The enamine catalytic cycle for proline-catalyzed reactions.

The Role of the Boc and Alpha-Benzyl Groups in Chiral Induction

While the general enamine cycle provides the framework, the specific substituents on the proline ring are what fine-tune its catalytic efficiency and stereoselectivity.

N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves two primary functions:

-

Deactivation and Modification: It deactivates the nucleophilicity of the proline's nitrogen atom. This is synthetically useful as it allows for selective reactions at the carboxylic acid moiety, such as the formation of prolinamides, without interference from the amine.[3] These more complex catalysts often exhibit enhanced performance.

-

Solubility and Purification: The lipophilic nature of the Boc group increases the solubility of the catalyst in organic solvents and can simplify the purification of synthetic intermediates via chromatography.[3]

Alpha-Benzyl Substituent: The Key to Stereocontrol

The introduction of a benzyl group at the alpha-position of the proline ring has a profound impact on the catalyst's conformation and, consequently, its ability to induce chirality.

-

Conformational Rigidity: Substitutions on the proline ring impose significant steric and stereoelectronic effects that modulate the ring's puckering (endo/exo equilibrium) and the backbone dihedral angles.[5] An alpha-benzyl group is known to favor a polyproline II (PII) type conformation, creating a more rigid and well-defined chiral pocket around the catalytic site.[5]

-

Steric Shielding: The bulky benzyl group acts as a steric shield. In the transition state of the C-C bond-forming step, the enamine intermediate will orient itself to minimize steric clash with the alpha-benzyl group. This forces the incoming electrophile (e.g., an aldehyde) to approach from the less hindered face, leading to high enantioselectivity. The Zimmerman-Traxler model, often invoked for these reactions, suggests a chair-like six-membered transition state where the substituents occupy positions that minimize steric interactions.[6] The alpha-benzyl group would strongly disfavor certain conformations, thereby locking in a highly stereoselective pathway.

Caption: Proposed role of the α-benzyl group in the transition state.

Quantitative Data

Specific catalytic data for this compound is not widely published. However, the performance of structurally related C2-symmetric organocatalysts derived from (S)-proline in the asymmetric aldol reaction provides a benchmark for expected efficacy.

Table 1: Performance of Proline-Derived Catalysts in the Asymmetric Aldol Reaction of Acetone and Substituted Benzaldehydes (Data represents analogous systems to illustrate typical performance)

| Entry | Aldehyde (Substituent) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | 4-Nitrobenzaldehyde | 10 | 24 | 85 | 61 | [4] |

| 2 | 4-Chlorobenzaldehyde | 10 | 48 | 70 | 45 | [4] |

| 3 | Benzaldehyde | 10 | 72 | 65 | 30 | [4] |

| 4 | 4-Methoxybenzaldehyde | 20 | 72 | 50 | 25 | [4] |

Note: The enantioselectivity is highly dependent on the specific catalyst structure, substrate, solvent, and reaction temperature.

Experimental Protocols

The following are representative protocols for the synthesis of proline-derived catalysts and their application in asymmetric synthesis.

Protocol 1: Synthesis of a C2-Symmetric Catalyst from Boc-(S)-proline

This protocol details the synthesis of a C2-symmetric diamide organocatalyst, which is a common strategy for enhancing the catalytic properties of proline.[1]

Materials:

-

Boc-(S)-proline (2.0 equiv)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) (2.0 equiv)

-

1-Hydroxybenzotriazole (HOBt) (2.0 equiv)

-

Diamine linker (e.g., 1,3-benzenedimethanamine) (1.0 equiv)

-

Dry Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

-

Trifluoroacetic acid (TFA) for deprotection

Procedure:

-

Activation: Dissolve Boc-(S)-proline (2.0 equiv) in dry DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.

-

Add EDCl (2.0 equiv) and HOBt (2.0 equiv) to the solution and stir for 30 minutes to activate the carboxylic acid.

-

Coupling: In a separate flask, dissolve the diamine linker (1.0 equiv) and TEA (2.2 equiv) in dry DCM. Add this solution dropwise to the activated Boc-proline mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection (if required): Dissolve the purified Boc-protected catalyst in DCM and add TFA. Stir at room temperature for 1-2 hours until the Boc group is cleaved. Evaporate the solvent and excess TFA to yield the final active catalyst, often as a TFA salt.

Protocol 2: General Procedure for a Catalytic Asymmetric Aldol Reaction

This protocol is a general method for testing the catalytic activity of a proline-based catalyst.[4]

Materials:

-

Proline-based catalyst (e.g., this compound or a derivative) (10-20 mol%)

-

Aldehyde (1.0 equiv)

-

Ketone (e.g., acetone, cyclohexanone) (5.0-10.0 equiv, often used as solvent)

-

Solvent (e.g., DMSO, DCM, Toluene)

-

Additive (e.g., water, acetic acid) (optional, 10 mol%)

Procedure:

-

Setup: To a stirred solution of the catalyst (0.1-0.2 equiv) in the chosen solvent, add the aldehyde (1.0 equiv) and the ketone (5.0 equiv).

-

Reaction: Stir the solution at the desired temperature (ranging from -20 °C to room temperature) for 24-72 hours. Monitor the reaction progress using TLC or GC.

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification and Analysis: Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the crude aldol product by flash column chromatography.

-

Stereoselectivity Determination: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.

Caption: A typical experimental workflow for an organocatalyzed reaction.

Conclusion

This compound represents a rationally designed organocatalyst where each component plays a distinct role in achieving chiral induction. The foundational enamine mechanism is modulated by the Boc group, which facilitates synthetic modifications, and critically, by the alpha-benzyl substituent. This bulky group imposes significant conformational rigidity on the proline scaffold, creating a well-defined chiral environment that sterically directs the approach of substrates in the transition state. This leads to the highly stereoselective formation of one enantiomer over the other. While further empirical data on this specific catalyst is needed, the principles derived from analogous alpha-substituted and N-protected proline systems provide a robust framework for understanding its mechanism and predicting its behavior in asymmetric synthesis. This knowledge is invaluable for the rational design of new catalysts and the development of efficient synthetic routes to complex chiral molecules in the pharmaceutical and chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

Boc-(S)-alpha-benzyl-proline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-(S)-alpha-benzyl-proline, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis.

Core Compound Data

This compound, a derivative of the amino acid proline, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl group at the alpha position. This structure makes it a valuable reagent in the synthesis of complex peptides and other organic molecules.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 706806-61-3 | [1] |

| Molecular Formula | C17H23NO4 | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| Purity | Typically ≥95% | [2] |

| Form | Lyophilized powder | [2] |

| Storage Conditions | Short-term at 4°C, Long-term at -20°C to -80°C | [2] |

Experimental Protocols

This compound is primarily utilized as a monomer in solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps in a single cycle of amino acid addition using the Boc protection strategy.

1. Resin Swelling:

-

Place the desired amount of a suitable resin (e.g., Merrifield or MBHA resin) into a reaction vessel.

-

Add a suitable solvent, typically dichloromethane (DCM), to completely cover the resin.

-

Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation to ensure optimal reaction conditions.[3]

-

Drain the solvent by filtration.

2. Nα-Boc Deprotection:

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[3][4]

-

Agitate the mixture for approximately 20-30 minutes to ensure the complete removal of the Boc protecting group from the N-terminus of the resin-bound peptide.[3]

-

Drain the TFA/DCM solution.

-

Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[3]

3. Neutralization:

-

Wash the resin with a 5-10% solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF to neutralize the protonated N-terminus.[4]

-

Repeat the neutralization step to ensure complete conversion to the free amine.[3]

-

Wash the resin with DCM and/or DMF to remove the excess base and its salt.[3]

4. Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid (in this case, this compound) and a suitable coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[3]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[3]

-

Allow the reaction to proceed for 1-2 hours with agitation. The progress of the coupling can be monitored using a qualitative test such as the ninhydrin test.

5. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

6. Final Cleavage:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Visualizations

Experimental Workflow for Boc-SPPS

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.

Caption: A diagram of the Boc Solid-Phase Peptide Synthesis (SPPS) workflow.

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-(S)-alpha-benzyl-proline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of N-tert-butoxycarbonyl-(S)-alpha-benzyl-proline (Boc-(S)-alpha-benzyl-proline). This valuable chiral building block is of significant interest in medicinal chemistry and drug development due to its constrained dipeptide mimic characteristics, combining the features of proline and phenylalanine. This guide details a plausible synthetic pathway, outlines experimental protocols, and tabulates key characterization data to support researchers in its preparation and quality assessment.

Introduction

This compound is a proline derivative featuring a benzyl group at the alpha-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The rigid pyrrolidine ring of proline, combined with the steric bulk and aromaticity of the benzyl group, makes this compound a unique scaffold for designing peptidomimetics, enzyme inhibitors, and other biologically active molecules. The Boc protecting group is instrumental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.

Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step process, starting from the commercially available (S)-alpha-benzyl-proline. This precursor can be synthesized via stereoselective methods, which are crucial for obtaining the desired enantiopure product. Once (S)-alpha-benzyl-proline is obtained, the amine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Stereoselective Synthesis of (S)-alpha-benzyl-proline

The enantioselective synthesis of α-substituted prolines is a well-established field, often relying on the use of chiral auxiliaries to direct the stereochemistry of the alkylation step. A general approach involves the formation of a chiral enolate from a protected proline derivative, followed by reaction with benzyl bromide. Subsequent removal of the chiral auxiliary and protecting groups yields the desired (S)-alpha-benzyl-proline. Given the complexity and proprietary nature of many industrial routes, a specific, publicly available, high-yield protocol for this intermediate is not readily found. Researchers are encouraged to consult specialized literature on asymmetric amino acid synthesis for detailed procedures.

N-Boc Protection of (S)-alpha-benzyl-proline

This procedure outlines the protection of the secondary amine of (S)-alpha-benzyl-proline using di-tert-butyl dicarbonate.

Materials:

-

(S)-alpha-benzyl-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dioxane and Water or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl) or saturated citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-alpha-benzyl-proline (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v) or an appropriate organic solvent like DCM.

-

Add a base such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) to the solution and stir until the starting material is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane or ether to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl or a saturated citric acid solution.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Caption: Experimental workflow for N-Boc protection.

Characterization Data

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 706806-61-3 |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 146 °C |

| Boiling Point | 443.1 °C at 760 mmHg |

| Density | 1.193 g/cm³ |

| Optical Rotation | Data not available |

Spectroscopic Data

Spectroscopic analysis is critical for structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the proline ring protons (multiplets between 1.5 and 4.5 ppm), the benzylic protons (a multiplet or two doublets around 3.0-3.5 ppm), and the aromatic protons of the benzyl group (multiplets between 7.2 and 7.4 ppm). The exact chemical shifts may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups (around 155 and 175 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), the carbons of the proline ring, the benzylic carbon, and the aromatic carbons.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (if any residual starting material is present, though absent in the product's Boc-protected amine), C-H stretches (aliphatic and aromatic), a strong C=O stretch for the carbamate and carboxylic acid groups (typically in the range of 1680-1750 cm⁻¹), and C-O stretches.

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided synthetic strategy and characterization data serve as a valuable resource for researchers in the fields of peptide synthesis, medicinal chemistry, and drug discovery. The unique structural features of this compound make it a compelling building block for the development of novel therapeutics with improved pharmacological profiles. It is recommended that researchers consult the primary literature for the most up-to-date and specific experimental procedures.

The Pivotal Role of the Boc Protecting Group in Proline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the chemical manipulation of proline and its derivatives. Its strategic application is fundamental in a multitude of synthetic strategies, most notably in peptide synthesis and the development of chiral catalysts. This technical guide provides an in-depth exploration of the multifaceted role of the Boc group in proline chemistry, detailing its impact on reactivity, stereocontrol, and practical application in complex molecular construction.

Core Functions of the Boc Group in Proline Chemistry

The primary role of the Boc group is to reversibly mask the secondary amine of the proline ring.[1][2] This protection is crucial for several reasons:

-

Enabling Selective Reactions: By deactivating the nucleophilicity of the proline amine, the Boc group allows for selective chemical transformations at the carboxylic acid moiety, such as amide bond formation, without interference.[1]

-

Facilitating Purification: The introduction of the lipophilic Boc group increases the organic solubility of proline derivatives, often simplifying purification of synthetic intermediates by chromatographic methods.[1][3]

-

Controlled Deprotection: The Boc group is stable under a wide array of non-acidic reaction conditions but can be reliably and selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA).[1][3][4] This orthogonality allows for its removal at specific stages in a multi-step synthesis without disturbing other protecting groups.[5]

The Boc Group in Peptide Synthesis

Boc-protected proline is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS).[6][7] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method, particularly for the synthesis of long or challenging hydrophobic peptides.[8]

Solid-Phase Peptide Synthesis (SPPS) with Boc-Proline

In Boc-SPPS, the peptide chain is assembled on a solid support, with each cycle involving the deprotection of the N-terminal Boc group and subsequent coupling of the next Boc-protected amino acid.[8][9]

A generalized workflow for a single coupling cycle in Boc-SPPS is illustrated below:

Common Side Reactions and Mitigation Strategies

The unique structure of proline can lead to specific side reactions during peptide synthesis. The Boc group plays an indirect role in the context of these reactions, particularly in the strategies used to mitigate them.

One of the most common side reactions is the formation of diketopiperazine (DKP).[10] This occurs when the deprotected N-terminal amine of a dipeptide-resin with a C-terminal proline attacks the ester linkage to the resin, leading to chain truncation.[10]

A key strategy to suppress DKP formation in Boc-SPPS is the use of in situ neutralization, where the neutralization of the N-terminal amine and the coupling of the next amino acid occur simultaneously.[9][10] This minimizes the concentration of the free amine, thus reducing the rate of the intramolecular cyclization.[10]

Epimerization, the change in stereochemistry at the alpha-carbon of proline, is another potential side reaction that can be influenced by coupling conditions.[10] Careful selection of coupling reagents and conditions is crucial to minimize this.

Quantitative Data in Boc-SPPS

The efficiency of peptide synthesis using Boc-proline can be quantified by several parameters. The following table summarizes typical values for a standard Boc-SPPS workflow.

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resins are commonly used.[8][11] |

| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to the resin substitution.[8] |

| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the resin substitution.[8] |

| Coupling Time | 1 - 4 hours | Monitored by tests like Isatin or Chloranil for secondary amines.[8] |

| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[12] |

| Crude Peptide Purity (HPLC) | 40 - 70% | Purification is generally required.[8] |

| Final Purified Peptide Yield | 10 - 30% | Highly dependent on the peptide sequence and purification efficiency.[8] |

Role in Asymmetric Synthesis and Catalysis

While unprotected proline is a renowned organocatalyst, N-Boc-proline serves as a crucial chiral building block for the synthesis of more complex and often more efficient chiral catalysts.[1][13] The Boc group's role is to allow for the modification of the carboxylic acid group, for instance, to create prolinamides and other advanced catalyst structures.[1] These modified catalysts often exhibit superior yields and enantioselectivity in asymmetric transformations compared to unmodified proline.[1]

The fundamental catalytic cycle of proline often involves the formation of an enamine intermediate.[13][14] The presence of the Boc group prevents this, highlighting its role in directing the synthetic pathway towards derivatization rather than direct catalysis.

Physicochemical Properties of Boc-Proline

The introduction of the Boc group significantly alters the physical and chemical properties of proline.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder or crystals | [3][6] |

| Molecular Formula | C₁₀H₁₇NO₄ | [3][6] |

| Molecular Weight | 215.25 g/mol | [3][6] |

| Melting Point | 130 - 138 °C | [3][6] |

| Optical Rotation [α]D²⁰ (L-isomer) | -60 ± 4º (c=1 in Acetic Acid) | [6] |

| Optical Rotation [α]D²⁰ (D-isomer) | +58.0 to +62.0° (c=2 in Acetic Acid) | [3] |

| Solubility | Soluble in acetic acid, DMF, ethanol, DMSO; Sparingly soluble in aqueous buffers. | [3][6] |

Experimental Protocols

Detailed methodologies for the protection and deprotection of proline are essential for its successful application.

Boc Protection of Proline

This protocol describes the standard procedure for the N-protection of proline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

D- or L-proline

-

Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

3 N Hydrochloric acid (HCl)

Procedure:

-

Dissolve proline in a mixture of dioxane and water containing a base such as sodium bicarbonate or triethylamine.[3][15]

-

Stir the mixture at room temperature for approximately 30 minutes.[3]

-

Cool the mixture to 0-5 °C in an ice bath.[3]

-

Slowly add di-tert-butyl dicarbonate (typically 1.1-1.2 equivalents).[3][15]

-

Continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.[3]

-

Remove the organic solvent (dioxane) under reduced pressure.[3]

-

Cool the remaining aqueous solution to 0 °C and acidify with 3 N HCl to precipitate the product.[3]

-

The product can then be extracted, dried, and purified.

Boc Deprotection of Proline Derivatives

The removal of the Boc group is typically achieved under acidic conditions.

Method 1: Using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc-protected proline derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the N-Boc-protected compound in dichloromethane.[3]

-

Add trifluoroacetic acid to the solution (e.g., a 1:1 mixture of DCM:TFA or 25-50% TFA in DCM).[3][12]

-

Stir the reaction mixture at room temperature for 1-2 hours.[3]

-

Monitor the reaction progress by TLC or LC-MS.[6]

-

Remove the solvent and excess TFA in vacuo.[3]

Method 2: Using HCl in Dioxane

Materials:

-

N-Boc-protected proline derivative

-

4M HCl in 1,4-dioxane

Procedure:

-

Dissolve or suspend the Boc-protected substrate in a minimal amount of a suitable solvent or directly in the deprotection reagent.[6]

-

Add a 4M solution of HCl in 1,4-dioxane.[6]

-

Stir the mixture at room temperature. The reaction is typically complete within 1 to 2 hours.[6]

-

Upon completion, the deprotected amine often precipitates as the hydrochloride salt, which can be isolated by filtration.[6]

Conclusion

The Boc protecting group is an indispensable tool in the chemistry of proline derivatives. Its stability, ease of introduction, and selective removal under acidic conditions provide chemists with the necessary control to perform complex synthetic operations. From enabling the construction of intricate peptides to serving as a key intermediate in the synthesis of advanced organocatalysts, the strategic use of Boc-proline is fundamental to progress in chemical synthesis, drug discovery, and materials science. A thorough understanding of its properties, reaction characteristics, and associated protocols is therefore essential for any researcher working in these fields.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Stereochemistry of α-Substituted Proline Analogues for Drug Discovery and Peptide Design

Abstract

The unique cyclic structure of proline confers significant conformational constraints on the peptide backbone, making it a critical residue for defining protein architecture and function. Alpha-substitution of the proline ring provides a powerful tool to further modulate these constraints, offering precise control over local stereochemistry. This technical guide explores the profound impact of α-substitution on the conformational landscape of proline analogues. We delve into the influence of these modifications on the cis/trans amide bond equilibrium, pyrrolidine ring pucker, and backbone dihedral angles (φ, ψ). This document summarizes key quantitative conformational data, outlines detailed experimental protocols for characterization, and illustrates the underlying stereochemical principles. For researchers in peptide science and drug development, α-substituted prolines represent a key strategy for designing peptidomimetics and therapeutics with enhanced stability, specific secondary structures, and improved biological activity.

Introduction

Proline, often termed an "imino acid," is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen.[1][2] This structure imposes significant rigidity, directly influencing two critical conformational equilibria:

-

Amide Bond Isomerism: The peptide bond preceding a proline residue (the prolyl amide bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. While the trans conformation is still generally favored, the cis isomer is found in approximately 5% of prolyl bonds in proteins, where it is often crucial for function.[3][4]

-

Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations, termed Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side).[3][5] This puckering is directly correlated with the backbone dihedral angles.[3][6]

The incorporation of a substituent at the α-carbon (Cα) creates a quaternary center, introducing additional steric and stereoelectronic effects that further restrain the molecule's flexibility.[7][8] These α-substituted proline analogues are of immense interest in drug design as they can be used to engineer peptides with well-defined secondary structures, increased resistance to proteolytic degradation, and enhanced receptor selectivity.[8][9] This guide provides a detailed examination of the stereochemical consequences of α-substitution and the experimental methods used for their analysis.

The Conformational Landscape of α-Substituted Prolines

Substitution at the Cα position profoundly alters the intrinsic conformational preferences of the proline ring and the adjacent peptide bonds.

Influence on Amide Bond Isomerism (ω Angle)

A primary and highly predictable effect of α-substitution is a strong bias toward the trans conformation of the preceding amide bond (ω ≈ 180°). This preference arises from a severe steric clash in the cis conformation between the α-substituent and the side chain of the preceding residue.[5] This steric hindrance makes the cis isomer energetically unfavorable. Solution ¹H NMR studies on N-acetylated α-methylproline (αMePro) and α-trifluoromethylproline have confirmed a near-negligible population of the cis amide isomer.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Proline motifs in peptides and their biological processing | Semantic Scholar [semanticscholar.org]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The advent of the tert-butyloxycarbonyl (Boc) protecting group revolutionized the field of peptide synthesis, paving the way for the development of complex therapeutic peptides and advancing our understanding of biological processes. This technical guide provides a comprehensive overview of the discovery, significance, and application of Boc-protected amino acids, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Discovery and Historical Context

The tert-butyloxycarbonyl (Boc) protecting group was first introduced in 1957 by Louis A. Carpino. Shortly thereafter, in the same year, George W. Anderson and Anne C. McGregor published a seminal paper in the Journal of the American Chemical Society detailing the synthesis of Boc-protected amino acids and their application in peptide synthesis. This innovation was a critical enabler for the groundbreaking work of Bruce Merrifield in the early 1960s on Solid-Phase Peptide Synthesis (SPPS). Merrifield's strategy, which earned him the Nobel Prize in Chemistry in 1984, relied heavily on the unique properties of the Boc group for the temporary protection of the α-amino group of amino acids.

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy became a classical method in peptide synthesis. In this approach, the Boc group serves as the temporary Nα-amino protecting group, which can be removed under moderately acidic conditions, while more acid-stable groups, such as benzyl ethers and esters, are used for semi-permanent side-chain protection.

Significance in Peptide Synthesis and Drug Development

The significance of Boc-protected amino acids lies in a unique combination of stability and controlled lability, which is essential for the stepwise and controlled assembly of peptide chains.

Key Advantages:

-

Acid Lability: The Boc group is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), allowing for selective deprotection without affecting more robust protecting groups.

-

Base and Nucleophile Stability: Boc-protected amino acids are stable to a wide range of basic and nucleophilic conditions, providing a broad scope for orthogonal protection strategies in complex syntheses.

-

Ease of Introduction: The Boc group can be introduced with high efficiency using di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and easy-to-handle reagent.

-

Crystallinity and Stability: Many Boc-amino acids are stable, crystalline solids that are easy to handle and store for extended periods.

These properties have made Boc-protected amino acids indispensable in both academic research and the industrial production of peptide-based therapeutics. Their use facilitates the synthesis of peptides with high purity and in good yields, which is critical for drug development and manufacturing.

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of the introduction and removal of the Boc group is a critical factor in the overall success of peptide synthesis. The following tables summarize quantitative data for these key steps.

Table 1: Typical Yields for the Synthesis of Boc-Protected Amino Acids

| Amino Acid | Base | Solvent System | Typical Yield (%) |

| Glycine | NaOH / NaHCO₃ | Dioxane/Water | 90-95%[1] |

| Alanine | NaOH / NaHCO₃ | Dioxane/Water | >90% |

| Valine | NaOH / NaHCO₃ | Dioxane/Water | ~55%[2] |

| Leucine | NaOH / NaHCO₃ | Dioxane/Water | High |

| Isoleucine | NaOH / NaHCO₃ | Dioxane/Water | High |

| Proline | NaOH / Na₂CO₃ | Water | >90%[3] |

| Phenylalanine | NaOH / NaHCO₃ | Dioxane/Water | High |

| Tryptophan | NaOH / NaHCO₃ | Dioxane/Water | High |

| Serine | Na₂CO₃ / NaHCO₃ | Water | >90%[4] |

| Threonine | NaOH / NaHCO₃ | Dioxane/Water | High |

| Tyrosine | NaOH / KOH | Water | >90%[5] |

| Aspartic Acid | NaOH / NaHCO₃ | Dioxane/Water | High |

| Glutamic Acid | NaOH / NaHCO₃ | Dioxane/Water | High |

| Asparagine | NaOH / NaHCO₃ | Dioxane/Water | High |

| Glutamine | NaOH / NaHCO₃ | Dioxane/Water | High |

| Cysteine (with side-chain protection) | NaOH / NaHCO₃ | Dioxane/Water | High |

| Methionine | NaOH / NaHCO₃ | Dioxane/Water | High |

| Histidine (with side-chain protection) | Triethylamine | Methanol | 69%[6] |

| Lysine (ε-amino protected) | NaOH | THF/Water | High (e.g., 80% for Z-Lys(Boc)-OH)[7] |

| Arginine (guanidino group protected) | NaOH / NaHCO₃ | Dioxane/Water | High |

Note: Yields can vary depending on the specific reaction conditions and the scale of the synthesis.

Table 2: Conditions for the Deprotection of Boc-Amino Acids

| Reagent | Solvent | Temperature | Time | Typical Yield (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-4 hours | Quantitative[8] |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | Room Temperature | Varies | Quantitative |

| p-Toluenesulfonic Acid (TsOH) | Dichloromethane/Methanol | 40°C | 2 hours | Quantitative |

Experimental Protocols

The following are detailed methodologies for the key experiments involving Boc-protected amino acids.

Synthesis of a Boc-Protected Amino Acid (General Procedure)

This protocol describes the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amino Acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Deprotection of a Boc-Protected Amino Acid (General Procedure)

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected amino acid

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)

Procedure:

-

Dissolve the Boc-protected amino acid in DCM (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution (typically a 25-50% v/v solution of TFA in DCM).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

-

Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amino acid. Note that the product will be the free amine; if the TFA salt is desired, the basic wash is omitted.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry (One Cycle)

This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS workflow on a Merrifield resin.

Materials:

-

Peptide-resin (swollen in DCM)

-

50% TFA in DCM (v/v)

-

Dichloromethane (DCM)

-

Isopropanol (IPA)

-

10% Diisopropylethylamine (DIEA) in DCM (v/v)

-

Nα-Boc-protected amino acid (3 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (3 eq) or other coupling agent (e.g., HBTU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM for at least 30-60 minutes.

-

Nα-Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

-

Drain and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

-

Wash the resin with DCM (3x) and IPA (2x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DCM for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x).

-

-

Coupling:

-

In a separate vessel, dissolve the Nα-Boc-protected amino acid (3 eq) in DMF.

-

Add the coupling agent (e.g., DCC, 3 eq) and allow to pre-activate for 10 minutes if necessary.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The peptide-resin is now ready for the next cycle.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the chemical processes and workflows discussed, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 4. CN104326943A - Method for preparing Boc-L-serine - Google Patents [patents.google.com]

- 5. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 6. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Navigating the Conformational Landscape of Boc-(S)-alpha-benzyl-proline: A Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique structural properties of proline and its derivatives are pivotal in shaping the architecture of peptides and proteins, influencing everything from protein folding to molecular recognition. The introduction of a benzyl group at the alpha-carbon of N-Boc-protected proline creates a sterically demanding and electronically distinct amino acid, Boc-(S)-alpha-benzyl-proline. Understanding its conformational preferences is crucial for the rational design of peptidomimetics, constrained peptides, and other therapeutic agents. This technical guide provides an in-depth analysis of the theoretical conformational studies of this compound, drawing upon data from closely related analogs to predict its structural behavior.

Core Conformational Equilibria

The conformational landscape of this compound is primarily governed by three key equilibria: the cis-trans isomerization of the Boc-proline urethane bond, the puckering of the pyrrolidine ring, and the rotational preference of the alpha-benzyl side chain.

Cis-Trans Isomerization of the Urethane Bond

Unlike typical peptide bonds, the bond preceding a proline residue has a significant propensity to adopt a cis conformation. In this compound, this corresponds to the C-O-N-Cα torsion angle (ω). The presence of a bulky substituent at the alpha-carbon, such as a benzyl group, generally destabilizes the cis conformer due to steric hindrance.[1]

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and exists in two primary envelope conformations, termed Cγ-endo and Cγ-exo. This puckering is described by the endocyclic dihedral angles (χ1, χ2, χ3, χ4, χ5). The endo pucker is characterized by the Cγ atom being on the same side of the plane as the carboxyl group, while in the exo pucker, it is on the opposite side. The ring pucker is intrinsically linked to the main-chain dihedral angles (φ, ψ) and the cis/trans state of the preceding amide bond.[2]

Benzyl Side Chain Orientation

The orientation of the benzyl group relative to the pyrrolidine ring introduces another layer of conformational complexity. The rotation around the Cα-Cβ bond (χ1) will be influenced by steric interactions with the Boc group and the pyrrolidine ring.

Predicted Conformational Parameters

Table 1: Predicted Dihedral Angles (in degrees) for Low-Energy Conformers of this compound

| Conformer | ω₀ (Boc-N) | φ (N-Cα) | ψ (Cα-C') | Ring Pucker | Predicted Relative Energy (kcal/mol) |

| trans-αL | ~180° | ~ -60° | ~ -30° | Down (exo-like) | 0.00 |

| trans-γL | ~180° | ~ -70° | ~ 60° | Up (endo-like) | 1.0 - 1.5 |

| cis-αL | ~0° | ~ -60° | ~ -30° | Down (exo-like) | > 2.0 |

Note: These values are estimations based on data from N-acetyl-L-α-phenylproline-N'-methylamide and general principles of proline conformation. The relative energies are approximate and will vary with the computational method and solvent model.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the conformation of molecules in solution.[3]

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of 5-10 mM.

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The presence of multiple species in slow exchange, such as cis and trans isomers, will be indicated by two distinct sets of resonances. The ratio of these isomers can be determined by integrating the corresponding peaks.[4]

-

2D NMR (COSY, TOCSY, NOESY/ROESY):

-

COSY and TOCSY: Use these experiments to assign all proton resonances within each isomer.

-

NOESY/ROESY: These experiments are crucial for determining through-space proximities between protons. For example, a strong NOE between the Boc protons and the proline Hα is characteristic of a trans urethane bond, while an NOE between the Hα of the preceding residue (if applicable) and the proline Hδ protons indicates a cis bond. Key NOEs can also help to define the ring pucker and the orientation of the benzyl group.

-

-

¹³C NMR: The chemical shifts of the proline Cβ and Cγ carbons are sensitive to the cis/trans isomerization. Typically, the Cβ chemical shift is higher and the Cγ chemical shift is lower in the trans isomer compared to the cis isomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the conformation of a molecule in the solid state.

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, from which all dihedral angles and geometric parameters can be determined.

Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for calculating the geometries and relative energies of different conformers.[1]

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This involves varying the key dihedral angles (ω, φ, ψ, and χ angles).

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[1]

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

Solvation Effects: Include the effects of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), as solvent polarity can significantly influence conformational equilibria.[5]

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule over time.

-

System Setup: Place the molecule in a simulation box with an appropriate solvent model (e.g., TIP3P for water).

-

Simulation Protocol:

-

Energy minimize the system.

-

Gradually heat the system to the desired temperature (e.g., 300 K).

-

Equilibrate the system under constant temperature and pressure (NPT ensemble).

-

Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.

-

-